RX 67668

描述

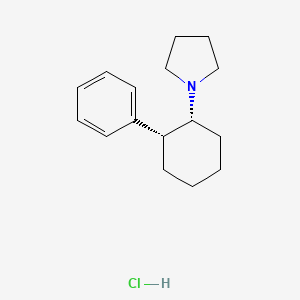

Structure

3D Structure of Parent

属性

IUPAC Name |

1-[(1R,2R)-2-phenylcyclohexyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N.ClH/c1-2-8-14(9-3-1)15-10-4-5-11-16(15)17-12-6-7-13-17;/h1-3,8-9,15-16H,4-7,10-13H2;1H/t15-,16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJUKRASTDOAQF-QNBGGDODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)N3CCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C2=CC=CC=C2)N3CCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193690 |

Source

|

| Record name | RX 67668 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40709-76-0 |

Source

|

| Record name | Pyrrolidine, 1-(2-phenylcyclohexyl)-, hydrochloride, cis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40709-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RX 67668 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040709760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RX 67668 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of RX 67668 on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the publicly available information regarding the mechanism of action of RX 67668 on acetylcholinesterase. Detailed experimental data from primary scientific literature from the 1970s, crucial for a comprehensive mechanistic understanding, is not readily accessible in full-text format through publicly available databases. Therefore, this guide provides a summary of the known information and outlines the general experimental protocols relevant to this area of research.

Executive Summary

This compound is identified as a potent inhibitor of cholinesterase. The available data consistently indicates that it inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with an IC50 value of 5 µM for both enzymes. Its primary pharmacological effect is the reversal of neuromuscular blockade, and it has been investigated as a muscle relaxant. The chemical has the formula C16H24ClN and is identified by the CAS number 40709-76-0. While its inhibitory potency is documented, detailed information regarding the specific nature of its interaction with acetylcholinesterase, such as the binding site and the type of inhibition (e.g., competitive, non-competitive), is not available in the reviewed literature.

Quantitative Data on Cholinesterase Inhibition

The primary quantitative measure of the potency of this compound as a cholinesterase inhibitor is its half-maximal inhibitory concentration (IC50).

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | Acetylcholinesterase (AChE) | 5 µM | [Not specified in abstracts] |

| This compound | Butyrylcholinesterase (BChE) | 5 µM | [Not specified in abstracts] |

Mechanism of Action on Acetylcholinesterase

The available literature identifies this compound as a potent cholinesterase inhibitor. However, the precise mechanism of action, including whether it acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, is not detailed in the accessible abstracts of the primary research articles. The SMILES string for this compound is N1([C@H]2--INVALID-LINK--CCCC2)CCCC1.[H]Cl, which can be used for structural analysis and molecular modeling studies to hypothesize potential binding modes with the active site of acetylcholinesterase.

Signaling Pathway of Acetylcholinesterase Inhibition

The fundamental signaling pathway affected by this compound is the cholinergic synapse. By inhibiting acetylcholinesterase, this compound prevents the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, resulting in prolonged stimulation of acetylcholine receptors on the postsynaptic membrane.

Caption: Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

While the specific protocols used in the original studies on this compound are not available, the following represents a standard, widely used in vitro method for determining the acetylcholinesterase inhibitory activity of a compound. This colorimetric assay is based on the Ellman's method.

General Workflow for Acetylcholinesterase Inhibition Assay

Caption: General Workflow of an In Vitro AChE Inhibition Assay.

Detailed Methodology (Ellman's Method)

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

Acetylcholinesterase (AChE): Prepare a stock solution of AChE from a commercial source (e.g., from electric eel or human recombinant) in phosphate buffer. The final concentration in the assay well should be optimized to yield a linear reaction rate for at least 10 minutes.

-

Test Compound (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)): Prepare a 10 mM stock solution in phosphate buffer.

-

ATCh (Acetylthiocholine iodide): Prepare a 10 mM stock solution in deionized water.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution.

-

10 µL of the test compound dilution (or solvent for the control).

-

10 µL of AChE solution.

-

-

Include the following controls:

-

Blank: All reagents except the enzyme.

-

Negative Control (100% activity): All reagents with the solvent used for the test compound instead of the test compound itself.

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCh solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm every 30 seconds for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor (ΔAbsorbance/minute).

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Conclusion and Future Directions

This compound is a potent, dual inhibitor of both acetylcholinesterase and butyrylcholinesterase. Its ability to reverse neuromuscular blockade highlights its significant impact on cholinergic transmission. However, a comprehensive understanding of its mechanism of action at the molecular level is hampered by the limited accessibility of the original research that characterized this compound.

For a complete and in-depth technical guide, the following information would be required:

-

Enzyme Kinetics Studies: To determine the type of inhibition (competitive, non-competitive, mixed) through Lineweaver-Burk or Michaelis-Menten kinetic analyses.

-

Binding Site Analysis: Identification of the specific binding site on acetylcholinesterase, whether it be the catalytic active site (CAS), the peripheral anionic site (PAS), or an allosteric site. This could be achieved through X-ray crystallography, molecular docking studies, or site-directed mutagenesis experiments.

-

Structural Information: The full elucidation of the three-dimensional structure of this compound.

Future research efforts could focus on re-synthesizing and re-evaluating this compound using modern pharmacological and structural biology techniques to fully characterize its mechanism of action on acetylcholinesterase. Such studies would provide valuable insights for the design of new and more selective cholinesterase inhibitors for various therapeutic applications.

RX 67668: A Technical Overview of its Biological Properties as a Cholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the publicly available information regarding the biological properties of RX 67668. Detailed experimental protocols from the primary scientific literature, specifically Doxey et al. (1972), could not be accessed. Therefore, the methodologies described for the key experiments are based on standard techniques for cholinesterase inhibitor evaluation and may not reflect the exact procedures used for generating the data on this compound.

Introduction

This compound is a potent inhibitor of cholinesterase enzymes.[1] By targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), this compound effectively elevates the levels and prolongs the activity of the neurotransmitter acetylcholine in the synaptic cleft. This mechanism of action is the foundation of its pharmacological effects, most notably its function as a muscle relaxant and its capacity to reverse neuromuscular blockade.[1] This technical guide offers a comprehensive summary of the known biological characteristics of this compound, with a particular focus on its role as a cholinesterase inhibitor.

Quantitative Data

The inhibitory potency of this compound against both acetylcholinesterase and butyrylcholinesterase has been determined, in addition to some of its effective doses in living organisms.

Table 1: In Vitro Cholinesterase Inhibition of this compound

| Enzyme | IC50 (µM) |

| Acetylcholinesterase (AChE) | 5 |

| Butyrylcholinesterase (BChE) | 5 |

| Data sourced from MedChemExpress.[1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect | Dosage | Route of Administration |

| Mouse | Reduces by half the dose of methacholine necessary to produce red tears | 1.4 mg/kg | Intraperitoneal (i.p.) |

| Mouse | Reduces the pupil diameter to 50% of the control value | 7.2 mg/kg | Subcutaneous (s.c.) |

| Rat/Cat (anterior tibialis preparation) | Effective in reversing tubocurarine-induced muscle blockade | 0.3-1.0 mg/kg | Intravenous (i.v.) |

| Data sourced from MedChemExpress.[1] |

Mechanism of Action at the Neuromuscular Junction

At the neuromuscular junction, this compound functions by inhibiting acetylcholinesterase. This inhibition leads to a buildup of acetylcholine in the synaptic cleft. The increased concentration of acetylcholine can then more successfully compete with neuromuscular blocking agents, such as d-tubocurarine, for binding to nicotinic acetylcholine receptors on the motor endplate, which in turn restores neuromuscular transmission.

Caption: Mechanism of this compound at the Neuromuscular Junction.

Experimental Protocols

Due to the inaccessibility of the primary literature, the following sections describe generalized protocols for key experiments typically employed in the characterization of cholinesterase inhibitors.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay represents a standard procedure for the measurement of cholinesterase activity and its inhibition.

Principle: Acetylcholinesterase hydrolyzes acetylthiocholine (ATC) into thiocholine and acetate. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be measured spectrophotometrically at a wavelength of 412 nm. The rate at which the color develops is directly proportional to the activity of AChE.

Materials:

-

Acetylcholinesterase (from electric eel or human erythrocytes)

-

Butyrylcholinesterase (from equine serum or human plasma)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of the enzyme, substrate, DTNB, and various concentrations of this compound in phosphate buffer.

-

In a 96-well plate, add the enzyme solution, buffer, DTNB solution, and either the test compound (this compound) or a vehicle control.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Immediately begin measuring the absorbance at 412 nm at regular intervals for a predetermined duration (e.g., 5-10 minutes).

-

Calculate the rate of the reaction (the change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of this compound in relation to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Caption: Generalized workflow for an in vitro cholinesterase inhibition assay.

In Vivo Reversal of Neuromuscular Blockade

This experiment evaluates the capacity of a cholinesterase inhibitor to restore muscle function in the presence of a neuromuscular blocking agent.

Principle: A neuromuscular blocking agent, such as d-tubocurarine, is administered to an anesthetized animal to induce a quantifiable decrease in the muscle's twitch response to nerve stimulation. The test compound, this compound, is then administered to assess its ability to reverse this induced blockade.

Animal Model: Rat or cat.

Preparation:

-

The animal is placed under anesthesia.

-

The trachea is cannulated to allow for artificial respiration.

-

The sciatic nerve is isolated and prepared for electrical stimulation.

-

The tendon of the tibialis anterior muscle is isolated and connected to a force transducer to measure isometric twitch contractions.

Procedure:

-

The sciatic nerve is stimulated with supramaximal, single pulses at a consistent frequency (e.g., 0.1 Hz).

-

The baseline muscle twitch tension is recorded.

-

D-tubocurarine is administered intravenously to achieve a stable, submaximal neuromuscular blockade (e.g., an 80-90% reduction in twitch height).

-

This compound is administered intravenously at varying doses.

-

The recovery of the twitch response is recorded over time.

-

The effectiveness of this compound is determined by the degree and duration of the reversal of the neuromuscular blockade.

Conclusion

This compound is a potent, non-selective inhibitor of both acetylcholinesterase and butyrylcholinesterase. Its capacity to significantly enhance cholinergic transmission at the neuromuscular junction makes it a highly effective agent for reversing neuromuscular blockade caused by competitive antagonists. The available in vitro and in vivo data underscore its potential applicability in both clinical and research environments where the modulation of cholinergic activity is beneficial. Further investigation based on the primary literature is warranted to fully delineate its detailed pharmacological profile and mechanism of action.

References

An In-depth Technical Guide to the Discovery and History of RX 67668

For Researchers, Scientists, and Drug Development Professionals

Introduction

RX 67668 is a reversible cholinesterase inhibitor that emerged from research in the early 1970s. As a member of the cis-2-arylcyclohexylpyrrolidine series of compounds, it demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Despite its initial promise as a potential therapeutic agent, its development was prematurely halted due to unforeseen adverse effects in human trials, specifically the induction of hallucinations and a lower-than-anticipated potency.[1] This guide provides a comprehensive overview of the discovery, pharmacological properties, and the brief history of this compound, based on the limited publicly available data.

Discovery and History

The discovery of this compound was first reported in a 1972 publication in the British Journal of Pharmacology by Doxey, Metcalf, Smith, and Whittle.[2][3] This research identified this compound as a novel anticholinesterase agent.[2][3] Subsequent investigations explored its potential as an anti-curare agent.[4] However, by 1975, it was reported that the development of this compound had been terminated.[1] The decision to halt further research was based on findings from human studies where the compound was found to produce hallucinations and exhibit a lower potency than what had been predicted from animal studies.[1]

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C16H24ClN |

| Molecular Weight | 265.82 g/mol |

| CAS Number | 40709-76-0 |

Table 1: Chemical Properties of this compound.[4]

Pharmacological Profile

In Vitro Activity

This compound is a potent, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][4] The compound exhibits an IC50 of 5 µM for both enzymes.[4][5][6][7]

| Target | IC50 |

| Acetylcholinesterase (AChE) | 5 µM |

| Butyrylcholinesterase (BChE) | 5 µM |

Table 2: In Vitro Cholinesterase Inhibition by this compound.[4][5][6][7]

In Vivo Activity

The in vivo effects of this compound were investigated in mice and cats, demonstrating its anticholinesterase activity.

| Animal Model | Administration | Dosage | Effect |

| Mouse | Intraperitoneal (i.p.) | 1-4 mg/kg | Reduced by half the dose of methacholine required to produce red tears. |

| Mouse | Subcutaneous (s.c.) | 7.2 mg/kg | Reduced the pupil diameter to 50% of the control value. |

| Cat | Intravenous (i.v.) | 0.3-1.0 mg/kg | Effectively reversed tubocurarine-induced muscle blockade in the anterior tibialis preparation. |

Table 3: In Vivo Pharmacological Effects of this compound.[4][5]

Experimental Protocols

The following are descriptions of the experimental methodologies that can be inferred from the available literature.

In Vitro Cholinesterase Inhibition Assay

The anticholinesterase activity of this compound was likely determined using a method similar to that described by Michel in 1949, which was a common method at the time.[1]

Principle: This method is a potentiometric assay that measures the amount of acetic acid produced by the enzymatic hydrolysis of acetylcholine. The change in pH over time is used to calculate the enzyme activity. Inhibition is measured by the reduction in the rate of pH change in the presence of the inhibitor.

General Procedure:

-

Enzyme Source: Washed human erythrocytes for acetylcholinesterase and human plasma for butyrylcholinesterase.[1]

-

Substrate: Acetylcholine.[1]

-

Incubation: The enzyme source is incubated with the inhibitor (this compound) for a specified period.

-

Reaction Initiation: The substrate, acetylcholine, is added to start the enzymatic reaction.

-

Measurement: The change in pH is measured over time using a pH meter.

-

Calculation: The concentration of this compound required to produce 50% inhibition of the enzyme activity (IC50) is determined.[1]

In Vivo Animal Studies

Reversal of Tubocurarine-Induced Muscle Blockade in Cats:

-

Animal Model: Anesthetized cats.

-

Preparation: The anterior tibialis muscle preparation is used.

-

Procedure:

Assessment of Anticholinesterase Effects in Mice:

-

Methacholine-Induced Red Tears:

-

Pupil Diameter Measurement:

Signaling Pathway

This compound acts as a cholinesterase inhibitor. This mechanism of action involves the potentiation of cholinergic signaling by preventing the breakdown of the neurotransmitter acetylcholine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Some pharmacological properties of this compound--a new anticholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some pharmacological properties of this compound--a new anticholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. cholinesterase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 7. This compound - Immunomart [immunomart.com]

In Vitro Characterization of RX 67668: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

RX 67668 is a synthetic compound identified as a potent inhibitor of cholinesterases. This document provides a comprehensive in vitro characterization of this compound, summarizing its inhibitory activity and its functional effects on neuromuscular transmission. The information presented herein is synthesized from available pharmacological data and established methodologies in the field. This guide is intended to provide a technical foundation for researchers and drug development professionals working with or interested in this compound.

Core Pharmacological Data

The primary in vitro pharmacological activity of this compound is the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This activity underlies its observed effects as a muscle relaxant.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Source |

| Acetylcholinesterase (AChE) | 5 | [1][2] |

| Butyrylcholinesterase (BuChE) | 5 | [1][2] |

Mechanism of Action

This compound exerts its effects primarily through the inhibition of acetylcholinesterase at the neuromuscular junction. By blocking the enzymatic degradation of acetylcholine (ACh), this compound leads to an accumulation of ACh in the synaptic cleft. This increased concentration of ACh can potentiate and prolong the activation of nicotinic acetylcholine receptors (nAChRs) on the muscle fiber, thereby antagonizing the effects of neuromuscular blocking agents like D-tubocurarine.

Experimental Protocols

While the original source material for this compound lacks detailed experimental protocols, the following methodologies represent standard in vitro assays used to characterize such a compound.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted method for measuring cholinesterase activity and inhibition.

Principle: Acetylthiocholine (or butyrylthiocholine) is hydrolyzed by the respective cholinesterase to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

-

This compound stock solution (in DMSO or appropriate solvent)

-

Recombinant human acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

This compound dilution (or vehicle for control)

-

DTNB solution

-

Cholinesterase enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm in kinetic mode for a set duration (e.g., 5-10 minutes).

-

Calculate the rate of reaction (V) for each concentration of this compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

In Vitro Neuromuscular Blockade Reversal Assay

This assay assesses the ability of this compound to restore muscle contraction in the presence of a neuromuscular blocking agent.

Principle: An isolated nerve-muscle preparation (e.g., rodent phrenic nerve-hemidiaphragm) is stimulated electrically via the nerve, and the resulting muscle contractions are measured. A neuromuscular blocking agent (e.g., D-tubocurarine) is added to inhibit these contractions. The ability of a test compound to reverse this blockade is then quantified.

Materials:

-

Isolated nerve-muscle preparation (e.g., rat phrenic nerve-hemidiaphragm)

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2 and maintained at 37°C.

-

Nerve stimulating electrodes

-

Force-displacement transducer

-

Data acquisition system

-

D-tubocurarine

-

This compound

Procedure:

-

Mount the nerve-muscle preparation in the organ bath.

-

Stimulate the nerve supramaximally at a low frequency (e.g., 0.1 Hz) and record the baseline twitch tension.

-

Introduce D-tubocurarine to the bath at a concentration that produces a significant block of the twitch response (e.g., 80-90% inhibition).

-

Once the block has stabilized, add cumulative concentrations of this compound to the bath.

-

Record the recovery of the twitch tension at each concentration of this compound.

-

The results can be expressed as the concentration of this compound required to achieve 50% reversal of the neuromuscular blockade (EC50).

Selectivity and Further Characterization

The available data indicates that this compound is a non-selective inhibitor of AChE and BuChE, with an IC50 of 5 µM for both enzymes.[1][2] Further in vitro characterization would be beneficial to establish a more comprehensive pharmacological profile. This could include:

-

Selectivity Profiling: Screening against a panel of other enzymes, receptors, and ion channels to determine off-target activities.

-

Kinetics of Inhibition: Determining whether the inhibition of AChE and BuChE is competitive, non-competitive, or uncompetitive, and its reversibility.

-

Species-Specific Activity: Comparing the inhibitory potency of this compound on cholinesterases from different species (e.g., human, rat, mouse) to aid in the translation of preclinical data.

Conclusion

This compound is a cholinesterase inhibitor with equal potency against both acetylcholinesterase and butyrylcholinesterase in vitro. Its mechanism of action is consistent with its observed ability to reverse neuromuscular blockade. The provided experimental protocols, based on standard pharmacological methods, offer a framework for the further investigation and characterization of this and similar compounds. A more detailed selectivity and kinetic analysis would be required to fully elucidate its therapeutic potential and potential for off-target effects.

References

The Enigma of RX 67668: An Undeveloped Potential in Myasthenia Gravis Therapy

Despite early identification as a novel anticholinesterase agent, RX 67668 remains an obscure compound with no publicly available evidence of progression into preclinical or clinical development for myasthenia gravis. A thorough review of scientific literature and clinical trial registries reveals a significant information gap, precluding the creation of a detailed technical guide for researchers and drug development professionals.

Myasthenia gravis is a chronic autoimmune disorder characterized by muscle weakness that worsens after periods of activity and improves after periods of rest. The underlying pathology involves the production of antibodies that target and disrupt the function of proteins at the neuromuscular junction, most commonly the acetylcholine receptor (AChR). The primary symptomatic treatment for myasthenia gravis involves the use of acetylcholinesterase inhibitors, which increase the amount of acetylcholine available at the neuromuscular junction to compete with the blocking antibodies and improve muscle contraction.

Initial pharmacological studies in the early 1970s identified this compound as a new anticholinesterase.[1][2] These preliminary reports suggested its potential utility in conditions where enhancement of cholinergic transmission is desired. However, since these initial publications, there has been a notable absence of further research into its specific application for myasthenia gravis.

A comprehensive search for preclinical studies, clinical trials, and detailed mechanistic data for this compound has yielded no results. This lack of information makes it impossible to fulfill the core requirements of an in-depth technical guide, which would necessitate:

-

Quantitative Data Presentation: No dose-response curves, efficacy data in animal models, or safety profiles for this compound in the context of myasthenia gravis are available.

-

Detailed Experimental Protocols: Without published studies, there are no specific experimental methodologies to report for evaluating the efficacy and safety of this compound.

-

Signaling Pathway and Workflow Visualization: The precise mechanism of action of this compound beyond its general classification as an anticholinesterase is not publicly documented, preventing the creation of accurate signaling pathway diagrams. Similarly, without established experimental or clinical workflows, no such diagrams can be generated.

The current therapeutic landscape for myasthenia gravis has evolved significantly, with a range of approved treatments from symptomatic therapies to broad immunosuppressants and, more recently, highly targeted biologics. These newer agents focus on various aspects of the autoimmune pathology, including complement inhibition, neonatal Fc receptor (FcRn) blockade, and B-cell depletion. The robust pipeline of novel therapies undergoing clinical investigation further highlights the advancements in the field.

References

Navigating the Labyrinth: A Technical Guide to the Initial Toxicity Screening of Novel Cholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel therapeutic agents necessitates a rigorous and comprehensive evaluation of their safety profile. This technical guide provides an in-depth overview of the core methodologies and data interpretation integral to the initial toxicity screening of a novel cholinesterase inhibitor, exemplified by the hypothetical compound RX 67668. While specific preclinical toxicity data for this compound is not publicly available, this document outlines the standard battery of in vitro and in vivo assays that would be employed to characterize its potential liabilities. The guide emphasizes structured data presentation, detailed experimental protocols, and the visualization of key cellular and experimental workflows to facilitate a thorough understanding of the preclinical safety assessment process.

Introduction: The Imperative of Early Toxicity Assessment

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to unforeseen toxicity.[1] Therefore, the early and robust assessment of a compound's safety profile is paramount to de-risk drug development programs and focus resources on the most promising candidates.[2][3] Cholinesterase inhibitors, a class of compounds with broad therapeutic applications, require a specific toxicological lens due to their mechanism of action, which can lead to a range of on-target and off-target adverse effects. This guide will delineate a strategic approach to the initial toxicity screening of such compounds.

Core In Vitro Toxicity Assays

In vitro toxicity testing serves as the first line of defense, offering a rapid and cost-effective means to identify potential cellular liabilities.[4] These assays utilize cultured cells to assess a compound's impact on fundamental cellular processes.

Cytotoxicity Screening

The initial assessment of cytotoxicity determines the concentration at which a compound induces cell death. This is a critical parameter for guiding dose selection in subsequent, more complex assays.

Table 1: In Vitro Cytotoxicity of a Hypothetical Cholinesterase Inhibitor

| Cell Line | Assay Type | Endpoint | IC50 (µM) |

| HepG2 | MTT Assay | Mitochondrial | > 100 |

| Dehydrogenase | |||

| Activity | |||

| HEK293 | Neutral Red Uptake | Lysosomal | > 100 |

| Integrity | |||

| SH-SY5Y | LDH Release Assay | Membrane | 85 |

| Integrity |

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can damage DNA, potentially leading to mutagenesis or carcinogenesis. The Ames test is a widely used initial screen for mutagenicity.[5]

Table 2: Ames Test Results for a Hypothetical Cholinesterase Inhibitor

| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |

| TA98 | Without | Negative |

| TA98 | With | Negative |

| TA100 | Without | Negative |

| TA100 | With | Negative |

| TA1535 | Without | Negative |

| TA1535 | With | Negative |

| TA1537 | Without | Negative |

| TA1537 | With | Negative |

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains.

-

Compound and S9 Mixture: In a test tube, mix the test compound at various concentrations, the bacterial culture, and, if required, the S9 metabolic activation mix.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias.[3] Early assessment of hERG liability is therefore a critical safety screen.

Table 3: hERG Inhibition Data for a Hypothetical Cholinesterase Inhibitor

| Assay Platform | Endpoint | IC50 (µM) |

| Automated Patch Clamp | hERG Channel Current | > 30 |

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Compound Application: Apply a range of concentrations of the test compound to the cells using the automated patch-clamp system.

-

Voltage Protocol: Apply a specific voltage clamp protocol to elicit hERG channel currents.

-

Current Measurement: Measure the peak tail current at each compound concentration.

-

Data Analysis: Calculate the percentage inhibition of the hERG current relative to the vehicle control and determine the IC50 value.

In Vivo Toxicity Screening

While in vitro assays provide valuable initial data, in vivo studies are essential to understand a compound's effects in a whole organism, considering its absorption, distribution, metabolism, and excretion (ADME) properties.[2][6]

Acute Toxicity Study

An acute toxicity study provides information on the potential adverse effects of a single high dose of a compound and helps determine the maximum tolerated dose (MTD).[7]

Table 4: Acute Oral Toxicity of a Hypothetical Cholinesterase Inhibitor in Rodents

| Species | Sex | Dose (mg/kg) | Clinical Signs Observed | Mortality |

| Rat | Male | 100 | Salivation, tremors, decreased activity | 0/5 |

| Rat | Female | 100 | Salivation, tremors, decreased activity | 0/5 |

| Rat | Male | 300 | Severe tremors, convulsions, lethargy | 2/5 |

| Rat | Female | 300 | Severe tremors, convulsions, lethargy | 1/5 |

| Rat | Male | 1000 | Convulsions, prostration, mortality | 5/5 |

| Rat | Female | 1000 | Convulsions, prostration, mortality | 5/5 |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Animal Model: Use a single sex of rodents (typically female rats) for the initial dose.

-

Dosing: Administer a single oral dose of the test compound. The initial dose is selected based on available in vitro data or structure-activity relationships.

-

Observation: Observe the animal closely for clinical signs of toxicity for the first few hours and then periodically for up to 14 days.[8]

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. This sequential dosing continues until the MTD or LD50 can be estimated.

-

Necropsy: At the end of the study, a gross necropsy is performed on all animals.

Visualizing Workflows and Pathways

Diagrams are invaluable tools for illustrating complex experimental processes and biological pathways.

Caption: Workflow for initial in vitro toxicity screening.

Caption: Mechanism of action of a cholinesterase inhibitor.

Conclusion

The initial toxicity screening of a novel compound is a multi-faceted process that integrates in vitro and in vivo methodologies to build a comprehensive safety profile. While specific data for this compound remains proprietary, the experimental frameworks and data presentation formats outlined in this guide provide a robust template for the preclinical safety assessment of any new cholinesterase inhibitor. A thorough and early understanding of potential toxicities is critical for making informed decisions in the drug development pipeline, ultimately contributing to the successful translation of novel therapeutics to the clinic.

References

- 1. Early toxicity screening strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. syngeneintl.com [syngeneintl.com]

- 4. In vitro methodologies for enhanced toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 7. nuvisan.com [nuvisan.com]

- 8. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

RX 67668: An Obscure Modulator of Cholinergic Signaling

Despite diligent searches of scientific literature and chemical databases, a comprehensive profile of the compound designated RX 67668 remains elusive. Information regarding its precise chemical structure, detailed experimental protocols for its characterization, and in-depth mechanistic studies on its modulation of cholinergic signaling is not publicly available. The existing data, primarily from a 1972 publication, identifies this compound as a novel anticholinesterase agent, offering a glimpse into its pharmacological activity but leaving many questions unanswered.

This guide summarizes the limited available information on this compound and provides a general overview of the cholinergic signaling pathway it is proposed to modulate. The scarcity of data prevents the creation of a detailed technical whitepaper as originally requested.

Cholinergic Signaling: A Brief Overview

Cholinergic signaling is a fundamental neurotransmission process in both the central and peripheral nervous systems. It involves the synthesis, release, and degradation of the neurotransmitter acetylcholine (ACh). ACh plays a crucial role in a wide array of physiological functions, including muscle contraction, memory, attention, and autonomic control.

The signaling cascade begins with the synthesis of ACh from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT) in the presynaptic neuron. Upon neuronal stimulation, ACh is released into the synaptic cleft and binds to cholinergic receptors on the postsynaptic membrane. These receptors are broadly classified into two types: nicotinic and muscarinic receptors, each with multiple subtypes, mediating distinct physiological responses.

The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetate. This rapid degradation is essential for the precise temporal control of cholinergic neurotransmission.

The Role of Cholinesterase Inhibitors

Anticholinesterase agents, or cholinesterase inhibitors, are compounds that block the activity of AChE. By inhibiting the breakdown of ACh, these agents increase the concentration and duration of action of ACh in the synaptic cleft, thereby amplifying cholinergic signaling. This mechanism is therapeutically exploited in the treatment of various conditions, including myasthenia gravis, glaucoma, and Alzheimer's disease.

This compound: A Cholinesterase Inhibitor

This compound is identified in the literature as a novel anticholinesterase agent.[1] The compound is described as a cyclohexyl derivative.[1] Its primary mechanism of action is the inhibition of cholinesterase enzymes, leading to an accumulation of acetylcholine at cholinergic synapses.

Quantitative Data

The available quantitative data on the activity of this compound is limited but provides an indication of its potency.

| Parameter | Value | Enzyme | Source |

| IC50 | 5 µM | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | [2] |

Table 1: In Vitro Inhibitory Activity of this compound

| Animal Model | Dosage | Effect | Source |

| Mouse | 1-4 mg/kg (i.p.) | Halved the dose of methacholine required to induce red tears | [2] |

| Mouse | 7.2 mg/kg (s.c.) | Reduced pupil diameter to 50% of the control value | [2] |

| Not Specified | 0.3-1.0 mg/kg (i.v.) | Effectively reversed tubocurarine-induced muscle blockade | [2] |

Table 2: In Vivo Activity of this compound

Experimental Protocols

Detailed experimental protocols for the determination of the IC50 value and the in vivo studies cited are not available in the public domain. General methodologies for such assays are described below.

General Protocol for IC50 Determination of a Cholinesterase Inhibitor (Ellman's Assay)

This colorimetric method is commonly used to measure cholinesterase activity.

Materials:

-

Acetylthiocholine (ATC) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) at various concentrations

-

Purified acetylcholinesterase or butyrylcholinesterase

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the enzyme solution, DTNB, and the test compound or vehicle control.

-

Pre-incubate the mixture for a defined period at a controlled temperature.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

The enzyme hydrolyzes acetylthiocholine to thiocholine and acetate.

-

Thiocholine reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

-

Measure the absorbance of TNB at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

General Protocol for Assessing Antagonism of Neuromuscular Blockade In Vivo

This type of experiment evaluates the ability of a cholinesterase inhibitor to reverse the effects of a neuromuscular blocking agent like tubocurarine.

Animals:

-

Typically rodents (e.g., rats, mice) or rabbits.

Procedure:

-

Anesthetize the animal.

-

Set up a nerve-muscle preparation (e.g., sciatic nerve-tibialis anterior muscle).

-

Stimulate the nerve with supramaximal electrical pulses and record the resulting muscle contractions (twitch tension).

-

Administer a neuromuscular blocking agent (e.g., d-tubocurarine) intravenously to induce a stable partial neuromuscular block (e.g., 80-90% reduction in twitch height).

-

Administer the test compound (this compound) intravenously at different doses.

-

Record the recovery of the twitch tension.

-

The dose that produces a certain level of reversal (e.g., 50% or complete recovery) is determined.

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action of a cholinesterase inhibitor like this compound at a cholinergic synapse.

Caption: General mechanism of cholinergic neurotransmission and the inhibitory action of this compound on acetylcholinesterase.

Conclusion

The available information on this compound is insufficient to provide a comprehensive technical guide. The compound is identified as a cholinesterase inhibitor with a reported IC50 of 5 µM for both AChE and BChE and has demonstrated in vivo activity in animal models.[2] However, the lack of a defined chemical structure and detailed experimental data limits a deeper understanding of its pharmacological profile and its potential as a modulator of cholinergic signaling. Further research and publication of data would be necessary to fully elucidate the role of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of RX 67668

Disclaimer: The compound "RX 67668" is not found in publicly available scientific literature. The following application notes and protocols are based on the properties and preparation of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, as a representative example for a compound with similar characteristics. Researchers should validate these protocols for their specific compound of interest.

Introduction

Proper dissolution and preparation of therapeutic compounds are critical for the accuracy and reproducibility of in vivo studies. This document provides a detailed protocol for the preparation of this compound, a hypothetical compound with characteristics similar to the kinase inhibitor Sunitinib, for administration in animal models. The protocol addresses challenges such as poor aqueous solubility to ensure consistent and effective delivery.

Physicochemical Properties

A summary of the key physicochemical properties of the example compound, Sunitinib, is provided below. These parameters are essential for developing an appropriate formulation strategy.

| Property | Value |

| Molecular Formula | C₂₂H₂₇FN₄O₂ |

| Molecular Weight | 398.47 g/mol |

| Appearance | Yellow to orange powder |

| Solubility | Practically insoluble in water |

| pKa | 8.95 |

| LogP | 5.2 |

Signaling Pathway

This compound is hypothesized to be a multi-targeted receptor tyrosine kinase (RTK) inhibitor, similar to Sunitinib. It likely exerts its anti-angiogenic and anti-tumor effects by blocking the signaling of multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

Caption: Hypothetical signaling pathway for this compound.

Recommended Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), ACS grade

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile water for injection or 0.9% saline

-

5% Dextrose in water (D5W)

-

pH meter

-

Sterile, amber-colored vials

-

Sterile syringes and filters (0.22 µm)

-

Vortex mixer

-

Sonicator

Experimental Protocols

A commonly used vehicle for poorly soluble compounds like Sunitinib is a mixture of DMSO, PEG300, Tween 80, and water or saline.

-

In a sterile container, combine 1 part DMSO, 2 parts PEG300, and 1 part Tween 80.

-

Mix thoroughly using a vortex mixer until a homogenous solution is formed.

-

This stock vehicle solution can be stored at room temperature.

This protocol is for preparing a 10 mg/mL stock solution.

-

Weigh the required amount of this compound powder in a sterile, amber-colored vial.

-

Add the appropriate volume of the vehicle solution (prepared in section 5.1) to achieve the desired concentration.

-

Vortex the mixture for 5-10 minutes.

-

If the compound is not fully dissolved, sonicate the vial in a water bath for 15-30 minutes, or until the solution is clear.

-

Visually inspect the solution for any undissolved particles.

-

For final administration, this stock solution should be freshly diluted with sterile water, 0.9% saline, or D5W to the final desired concentration. For example, to achieve a final concentration of 1 mg/mL with 10% vehicle, dilute 100 µL of the 10 mg/mL stock solution with 900 µL of sterile water.

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound for in vivo administration.

Caption: Workflow for preparing this compound for in vivo use.

In Vivo Administration Guidelines

The dosage and route of administration will depend on the specific animal model and experimental design. The following table summarizes typical dosages and routes for Sunitinib as a reference.

| Animal Model | Route of Administration | Dosage Range (mg/kg/day) | Vehicle |

| Mouse | Oral Gavage | 20 - 80 | 10% DMSO, 20% PEG300, 10% Tween 80, 60% Water |

| Rat | Oral Gavage | 10 - 50 | 10% DMSO, 90% Corn Oil |

| Mouse | Intraperitoneal (IP) | 20 - 40 | 5% DMSO, 5% Tween 80, 90% Saline |

Note: It is crucial to perform dose-range finding and toxicity studies for any new compound or formulation to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. The stability of the final formulation should also be assessed.

Application Notes and Protocols: Investigating "RX 67668" in Neuromuscular Junction Disorders

A Note on the Investigational Compound RX 67668:

Initial literature searches for "this compound" yield limited information, with a primary reference from 1972 identifying it as a novel anticholinesterase agent.[1][2] Due to the scarcity of recent scientific data, detailed application notes and established protocols for the specific use of this compound in the study of neuromuscular junction (NMJ) disorders are not available.

Therefore, this document provides a comprehensive framework and detailed protocols for the investigation of a hypothetical anticholinesterase compound, hereafter referred to as "Investigational Anticholinesterase (IA-67668)," for its potential application in neuromuscular junction research. These protocols are based on established methodologies for studying NMJ disorders and can be adapted for the characterization of any novel anticholinesterase.

Introduction to Neuromuscular Junction Disorders and the Role of Anticholinesterases

The neuromuscular junction (NMJ) is a specialized synapse between a motor neuron and a muscle fiber, crucial for converting electrical signals from the nervous system into muscle contraction.[3][4][5] Disorders of the NMJ, such as Myasthenia Gravis and Lambert-Eaton Myasthenic Syndrome, disrupt this communication, leading to muscle weakness and fatigue.[6][7][8][9][10]

A key enzyme at the NMJ is acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the signal for muscle contraction.[11] Anticholinesterase agents inhibit AChE, thereby increasing the concentration and duration of ACh in the synapse. This can enhance neuromuscular transmission and is a therapeutic strategy for some NMJ disorders. The following sections outline a research plan to characterize the effects of IA-67668 on NMJ function.

In Vitro Characterization of IA-67668

In vitro models provide a controlled environment to study the direct effects of a compound on the cellular components of the NMJ.[3][4][12][13][14][15]

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro characterization of IA-67668.

Protocols

Protocol 2.2.1: Acetylcholinesterase (AChE) Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of IA-67668 on purified AChE.

-

Materials: Purified human recombinant AChE, Acetylthiocholine (ATC) substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), IA-67668, microplate reader.

-

Method:

-

Prepare a series of dilutions of IA-67668.

-

In a 96-well plate, add AChE solution to each well.

-

Add the different concentrations of IA-67668 to the wells and incubate.

-

Initiate the reaction by adding ATC and DTNB.

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

-

Calculate the percentage of AChE inhibition for each concentration of IA-67668.

-

Plot the percentage inhibition against the log concentration of IA-67668 to determine the IC50 value.

-

Protocol 2.2.2: Motor Neuron and Muscle Cell Co-culture

-

Objective: To establish an in vitro model of the NMJ.

-

Materials: Human induced pluripotent stem cells (hiPSCs), differentiation media for motor neurons and myotubes, culture plates.

-

Method:

-

Differentiate hiPSCs into motor neurons and myoblasts using established protocols.

-

Plate myoblasts and differentiate into myotubes.

-

Once myotubes are formed, seed the hiPSC-derived motor neurons onto the myotube culture.

-

Maintain the co-culture for several days to allow for the formation of NMJs.

-

Protocol 2.2.3: Cytotoxicity Assay

-

Objective: To assess the toxicity of IA-67668 on motor neurons and myotubes.

-

Materials: Motor neuron-myotube co-culture, IA-67668, lactate dehydrogenase (LDH) assay kit.

-

Method:

-

Treat the co-cultures with a range of concentrations of IA-67668 for 24-48 hours.

-

Collect the culture supernatant.

-

Perform an LDH assay on the supernatant to measure cell death.

-

Protocol 2.2.4: Acetylcholine Receptor (AChR) Clustering Analysis

-

Objective: To evaluate the effect of IA-67668 on the formation and maintenance of AChR clusters.

-

Materials: Motor neuron-myotube co-culture, IA-67668, α-bungarotoxin conjugated to a fluorescent probe (e.g., Alexa Fluor 488), fluorescence microscope.

-

Method:

-

Treat the co-cultures with IA-67668.

-

Fix the cells and stain with fluorescently labeled α-bungarotoxin.

-

Image the cultures using a fluorescence microscope.

-

Quantify the number, size, and density of AChR clusters.

-

Data Presentation

Table 1: In Vitro Characterization of IA-67668

| Parameter | Value |

| AChE IC50 (nM) | To be determined |

| Cytotoxicity (LDH release at IC50) | To be determined |

| AChR Cluster Density (clusters/mm²) | To be determined |

| AChR Cluster Area (µm²) | To be determined |

In Vivo Evaluation of IA-67668

In vivo models are essential for understanding the systemic effects of a compound on the complex neuromuscular system.[16][17]

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo evaluation of IA-67668.

Protocols

Protocol 3.2.1: Animal Model of Myasthenia Gravis (Experimental Autoimmune Myasthenia Gravis - EAMG)

-

Objective: To induce an animal model of Myasthenia Gravis.

-

Materials: C57BL/6 mice, purified acetylcholine receptor (AChR) from Torpedo californica, Complete Freund's Adjuvant (CFA).

-

Method:

-

Emulsify purified AChR with CFA.

-

Immunize mice with the AChR/CFA emulsion at day 0.

-

Boost the immunization at day 28.

-

Monitor mice for signs of muscle weakness.

-

Protocol 3.2.2: In Vivo Electrophysiology (Compound Muscle Action Potential - CMAP)

-

Objective: To assess the function of the NMJ in response to nerve stimulation.

-

Materials: Anesthetized EAMG mice, stimulating and recording electrodes, electromyography (EMG) machine.

-

Method:

-

Administer IA-67668 or vehicle to EAMG mice.

-

Place stimulating electrodes over the sciatic nerve and recording electrodes over the gastrocnemius muscle.

-

Deliver repetitive nerve stimulation at different frequencies (e.g., 3 Hz).

-

Record the CMAP and measure the decrement in amplitude between the first and fourth potentials.

-

Protocol 3.2.3: Immunohistochemistry of the NMJ

-

Objective: To visualize the morphology of the NMJ.

-

Materials: Muscle tissue from treated and untreated EAMG mice, antibodies against neurofilament (for axons) and synaptophysin (for nerve terminals), fluorescently labeled α-bungarotoxin (for AChRs), confocal microscope.

-

Method:

-

Dissect and fix muscle tissue.

-

Cryosection the muscle tissue.

-

Perform immunohistochemical staining with the primary antibodies and fluorescently labeled secondary antibodies, along with fluorescent α-bungarotoxin.

-

Image the NMJs using a confocal microscope.

-

Analyze NMJ morphology, including endplate area and fragmentation.

-

Data Presentation

Table 2: In Vivo Efficacy of IA-67668 in EAMG Model

| Parameter | Vehicle Control | IA-67668 Treated |

| Grip Strength (g) | To be determined | To be determined |

| CMAP Decrement (%) at 3 Hz | To be determined | To be determined |

| NMJ Endplate Area (µm²) | To be determined | To be determined |

| NMJ Fragmentation Index | To be determined | To be determined |

Signaling Pathway

The proposed mechanism of action for IA-67668 is the inhibition of AChE at the neuromuscular junction.

Caption: Mechanism of action of IA-67668 at the NMJ.

Conclusion

The provided application notes and protocols offer a comprehensive strategy for the preclinical evaluation of a novel anticholinesterase, IA-67668, for its potential in studying and treating neuromuscular junction disorders. This framework, from initial in vitro characterization to in vivo efficacy studies, will enable researchers to thoroughly assess the compound's pharmacological profile and therapeutic potential. Successful completion of these studies would provide the necessary data to support further development of IA-67668 as a candidate for clinical trials in patients with NMJ disorders.

References

- 1. Some pharmacological properties of this compound--a new anticholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Some pharmacological properties of this compound--a new anticholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuromuscular Development and Disease: Learning From in vitro and in vivo Models [frontiersin.org]

- 4. A system for studying mechanisms of neuromuscular junction development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuromuscular junction disorders: Experimental models and pathophysiological mechanisms | Acta Neurobiologiae Experimentalis [ane.pl]

- 6. Disorders of Neuromuscular Transmission - Neurologic Disorders - Merck Manual Professional Edition [merckmanuals.com]

- 7. Neuromuscular junction disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuromuscular junction disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aaet.info [aaet.info]

- 10. Electrodiagnostic Studies in Neuromuscular Junction Disorders | PM&R KnowledgeNow [now.aapmr.org]

- 11. e-jend.org [e-jend.org]

- 12. Modeling the neuromuscular junction in vitro: an approach to study neuromuscular junction disorders | Semantic Scholar [semanticscholar.org]

- 13. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unlocking the Complexity of Neuromuscular Diseases: Insights from Human Pluripotent Stem Cell-Derived Neuromuscular Junctions [mdpi.com]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Long-Term in-Vivo Monitoring of Neuromuscular Performance in Mice - Center for Implantable Devices [engineering.purdue.edu]

- 17. mdpi.com [mdpi.com]

Application Notes and Protocols for Measuring the IC50 of RX 67668

For Researchers, Scientists, and Drug Development Professionals

Introduction

RX 67668 is a potent cholinesterase inhibitor, demonstrating efficacy against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with a reported IC50 of 5 µM for both enzymes.[1][2] Cholinesterases are critical enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[3][4][5] The inhibition of these enzymes is a key therapeutic strategy for various neurological conditions, including Alzheimer's disease and myasthenia gravis.[3][5][6] Accurate determination of the half-maximal inhibitory concentration (IC50) is a crucial step in the characterization and development of cholinesterase inhibitors like this compound.

These application notes provide detailed protocols for determining the IC50 of this compound against both acetylcholinesterase and butyrylcholinesterase using a widely accepted biochemical assay (Ellman's method) and a more physiologically relevant cell-based assay.

Quantitative Data Summary

The inhibitory activity of a compound is quantified by its IC50 value. The following table provides a template for presenting the IC50 data for this compound against both acetylcholinesterase and butyrylcholinesterase.

| Compound | Target Enzyme | Assay Type | IC50 (µM) |

| This compound | Acetylcholinesterase (AChE) | Biochemical | Experimental Value |

| This compound | Butyrylcholinesterase (BuChE) | Biochemical | Experimental Value |

| This compound | Acetylcholinesterase (AChE) | Cell-Based | Experimental Value |

| Donepezil (Control) | Acetylcholinesterase (AChE) | Biochemical | Reference Value |

| Rivastigmine (Control) | Butyrylcholinesterase (BuChE) | Biochemical | Reference Value |

Signaling Pathway and Mechanism of Inhibition

Acetylcholinesterase terminates cholinergic neurotransmission by hydrolyzing acetylcholine into choline and acetic acid.[5] Cholinesterase inhibitors like this compound block the active site of the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft. This enhances the activation of nicotinic and muscarinic receptors, thereby potentiating cholinergic signaling.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. assaygenie.com [assaygenie.com]

- 5. benchchem.com [benchchem.com]

- 6. Acetylcholinesterase (AChE) Inhibitor Screening Kit (ab283363) | Abcam [abcam.com]

Application Notes and Protocols for the Reversal of Tubocurarine-Induced Muscle Blockade by Anticholinesterase Agents

Disclaimer: The compound "RX 67668" is a historical substance with extremely limited available scientific data. Described in the early 1970s as a cholinesterase inhibitor, it has not been the subject of significant research, and detailed modern protocols or comprehensive quantitative data are unavailable. Therefore, these application notes utilize Neostigmine , a well-characterized and clinically relevant anticholinesterase, as a representative agent to detail the principles and protocols for reversing tubocurarine-induced neuromuscular blockade. The provided data and methodologies are specific to Neostigmine and tubocurarine but illustrate the general procedures applicable to the study of similar reversal agents.

Introduction

Tubocurarine is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1][2][3] This antagonism prevents depolarization of the muscle fiber membrane, leading to muscle relaxation and paralysis. The reversal of this blockade is a critical process in clinical and research settings.

Anticholinesterase agents, such as Neostigmine, are employed to reverse the effects of non-depolarizing blockers. These agents inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, the concentration and half-life of ACh at the neuromuscular junction are increased, allowing ACh to more effectively compete with tubocurarine for binding to nAChRs, thereby restoring neuromuscular transmission.

These notes provide a comprehensive overview of the mechanisms, protocols, and data related to the use of Neostigmine for the reversal of tubocurarine-induced muscle blockade.

Mechanism of Action

Tubocurarine-Induced Blockade

Tubocurarine competitively binds to the α-subunits of the nAChRs at the postsynaptic membrane of the neuromuscular junction. This binding action does not cause depolarization but instead physically obstructs the binding of ACh, preventing the ion channel from opening. The result is a flaccid paralysis of skeletal muscle.

Neostigmine-Mediated Reversal

Neostigmine is a reversible inhibitor of AChE. It acts by carbamylating the esteratic site of the enzyme, rendering it temporarily inactive. This inhibition leads to an accumulation of ACh in the synaptic cleft. The elevated concentration of ACh shifts the competitive equilibrium at the nAChR in favor of ACh, displacing tubocurarine from the receptors and restoring the end-plate potential, which in turn leads to the recovery of muscle function.

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the key signaling events at the neuromuscular junction during blockade by tubocurarine and reversal by Neostigmine.

References

Standard Operating Procedure for RX 67668: Handling, Storage, and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As no public data is available for a compound designated "RX 67668," this document serves as a comprehensive template based on best practices for novel kinase inhibitors. All experimental data and specific pathways are illustrative. Researchers must replace the placeholder information with actual experimental data for their compound of interest.

Purpose

This document provides a detailed Standard Operating Procedure (SOP) for the safe handling, storage, and in vitro characterization of the novel investigational compound this compound, a hypothetical selective kinase inhibitor. These guidelines are intended to ensure the integrity of the compound and the safety of laboratory personnel.

Scope

This SOP applies to all research personnel involved in the receipt, storage, handling, and experimental use of this compound within a laboratory setting.

Responsibilities

It is the responsibility of the Principal Investigator to ensure that all laboratory personnel are trained on this SOP and that the procedures are followed. Individual researchers are responsible for adhering to these guidelines to ensure their safety and the integrity of the research data.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following minimum PPE:

-

Standard laboratory coat.

-

Nitrile gloves.

-

ANSI Z87.1-compliant safety glasses.[1]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the stability and integrity of this compound.

Receiving

Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the compound identity and quantity match the shipping documentation. Log the compound into the chemical inventory.

Storage

Store this compound in its original container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][3] The compound should be stored in a secondary container to prevent spills.[1][3] Do not store on the floor or above eye level.[2]

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Humidity | Light Conditions |

| Solid (Lyophilized Powder) | -20°C | < 40% RH | Protect from light |

| Stock Solution (in DMSO) | -80°C | N/A | Protect from light |

Preparation of Stock Solutions

All manipulations of powdered this compound should be performed in a chemical fume hood.

-

Allow the vial of powdered this compound to equilibrate to room temperature before opening.

-

Add the appropriate volume of sterile, anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).

-

Cap the vial tightly and vortex gently until the solid is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and initials of the preparer.

Spill and Waste Management

Spill Procedure

In the event of a spill, immediately notify personnel in the area and restrict access.[4] For a small spill of a solution, absorb the liquid with an inert absorbent material. For a solid spill, carefully sweep the material to avoid generating dust. All contaminated materials should be placed in a sealed container for proper disposal.

Waste Disposal

Dispose of all waste materials contaminated with this compound in accordance with institutional and local regulations for hazardous chemical waste.

Application Notes and Protocols

The following are generalized protocols for the in vitro characterization of a novel kinase inhibitor like this compound.

Physicochemical Characterization

7.1.1 Aqueous Solubility Assessment (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound.

-

Add an excess amount of solid this compound to vials containing phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0).

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[5]

-

Centrifuge the samples to pellet the undissolved solid.

-

Filter the supernatant through a 0.22 µm PVDF syringe filter.

-

Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.

Table 2: Illustrative Solubility Data for this compound

| pH | Temperature (°C) | Solubility (µg/mL) |

| 5.0 | 25 | 5.2 |

| 7.4 | 25 | 15.8 |

| 9.0 | 25 | 12.1 |

| 7.4 | 37 | 18.5 |

7.1.2 Stability Assessment in Solution

This protocol evaluates the stability of this compound in solution under various conditions.

-

Prepare a solution of this compound in a relevant biological medium (e.g., cell culture medium with 10% FBS) at a final concentration of 1 µM.

-

Incubate the solution at 37°C.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

-

Analyze the concentration of the remaining parent compound by LC-MS/MS.

Table 3: Illustrative Stability Data for this compound in Cell Culture Medium at 37°C

| Time (hours) | % Remaining Parent Compound |

| 0 | 100 |

| 2 | 98.5 |

| 4 | 96.2 |

| 8 | 91.7 |

| 24 | 82.3 |

In Vitro Biological Characterization

7.2.1 Kinase Inhibition Assay (Biochemical)

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the recombinant target kinase, the kinase substrate, and ATP.

-

Add the serially diluted this compound to the wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based).

-

Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Table 4: Illustrative IC50 Values for this compound

| Kinase Target | IC50 (nM) |

| Target Kinase A | 15 |

| Off-Target Kinase B | 1,250 |

| Off-Target Kinase C | >10,000 |

7.2.2 Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of cancer cell lines.[6]

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) value.

Table 5: Illustrative GI50 Values for this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| MCF-7 | Breast | 0.5 |

| HCT116 | Colon | 1.2 |

| A549 | Lung | 2.8 |

Visualizations